2-Benzofurancarboxaldehyde, 3-methyl-
Overview
Description
2-Benzofurancarboxaldehyde, 3-methyl-, also known as benzo[b]-2-furfural, is an α,β-unsaturated aldehyde . It has a molecular formula of C10H8O2 and a molecular weight of 160.1693 .
Molecular Structure Analysis
The molecular structure of 2-Benzofurancarboxaldehyde, 3-methyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzofurancarboxaldehyde, 3-methyl- include a refractive index of n20/D 1.633 (lit.), a boiling point of 135 °C/18 mmHg (lit.), and a density of 1.206 g/mL at 25 °C (lit.) .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Ostrowska et al. (2013) explored the microwave-assisted synthesis of derivatives of 2 and 3-benzofurancarboxylates, including compounds structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-. The antimicrobial properties of these compounds were evaluated against various bacteria and fungi, showing moderate to significant inhibition of microbial growth. This highlights the potential of these compounds in antimicrobial applications (Ostrowska et al., 2013).
Synthetic Routes to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines
Iaroshenko et al. (2008) detailed a synthetic method where benzofuran-2-amine, structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-, reacts with various dielectrophiles to form benzofuro[2,3-b]pyridine structures. This method also enables the synthesis of 4-trifluoromethyl-α-carbolines, showcasing the versatility of benzofuran derivatives in complex organic syntheses (Iaroshenko et al., 2008).
Green Synthesis of α-Methylcinnamaldehyde
Wagh and Yadav (2018) investigated the green synthesis of α-methylcinnamaldehyde, a compound structurally related to 2-Benzofurancarboxaldehyde, 3-methyl-, using Claisen-Schmidt condensation. The research emphasizes the use of environmentally friendly and sustainable methods in synthesizing valuable chemical compounds, highlighting the broader applications of benzofuran derivatives in green chemistry (Wagh & Yadav, 2018).
Chemosensors for pH Discrimination
Dhawa et al. (2020) synthesized compounds using 2-benzofurancarboxylate derivatives as base materials for creating fluorescent chemosensors. These chemosensors are capable of discriminating between normal cells and cancer cells based on pH levels, demonstrating the potential of 2-Benzofurancarboxaldehyde, 3-methyl- derivatives in biomedical applications and cancer research (Dhawa et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKHRKGYBTDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152613 | |
Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzofurancarboxaldehyde, 3-methyl- | |
CAS RN |
1199-07-1 | |
Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-Benzofurancarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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